BenchChemオンラインストアへようこそ!

4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one

Monoamine oxidase B Neuroprotection Parkinson's disease

4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 1267316-28-8) is a heterocyclic small molecule (C11H14N2O2, MW 206.24) belonging to the 3,4-dihydroquinolin-2(1H)-one (DHQO) class. It features a primary aminomethyl substituent at the 4-position and a methoxy group at the 7-position on the bicyclic lactam core.

Molecular Formula C11H14N2O2
Molecular Weight 206.24
CAS No. 1267316-28-8
Cat. No. B3039688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one
CAS1267316-28-8
Molecular FormulaC11H14N2O2
Molecular Weight206.24
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CC(=O)N2)CN
InChIInChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14)
InChIKeyYISLSYGFYZIDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 1267316-28-8): Sourcing Guide for a Functionalized Dihydroquinolinone Scaffold


4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 1267316-28-8) is a heterocyclic small molecule (C11H14N2O2, MW 206.24) belonging to the 3,4-dihydroquinolin-2(1H)-one (DHQO) class . It features a primary aminomethyl substituent at the 4-position and a methoxy group at the 7-position on the bicyclic lactam core . This compound is commercially available as a free base and as a hydrochloride salt from multiple research chemical suppliers . The DHQO scaffold has been explored for several therapeutic target classes, including monoamine oxidases (MAO), mutant isocitrate dehydrogenase 1 (mIDH1), aldosterone synthase (CYP11B2), and neuronal nitric oxide synthase (nNOS), establishing its relevance in neuroscience, oncology, and cardiovascular drug discovery [1].

Why 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by a Generic DHQO Analog


Although the 3,4-dihydroquinolin-2(1H)-one (DHQO) core is shared by numerous research compounds, the specific combination of a primary aminomethyl group at C4 and a methoxy group at C7 imparts distinct conformational, electronic, and target-engagement properties that are lost upon substitution. In the DHQO series evaluated as MAO inhibitors, variation at C7 alone modulates potency over three orders of magnitude, while the C4 aminomethyl side chain provides a vector for further derivatization or for forming key hydrogen-bond interactions in enzyme active sites [1]. In the mIDH1 inhibitor series, subtle changes to the quinolinone core — including the replacement of methoxy with larger alkoxy groups — resulted in a >10-fold loss in potency against the mutant enzyme [2]. These structure–activity relationship (SAR) data demonstrate that simple scaffold hopping or generic substitution within the DHQO class cannot preserve the desired biological readout; the precise substitution pattern of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one is deterministic for potency and selectivity.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one (1267316-28-8)


C7-Methoxy vs. C7-Hydroxy Switch in DHQO MAO-B Inhibitors: A >100-Fold Potency Differential

In recombinant human MAO-B assays using kynuramine as substrate, the C7-methoxy-substituted DHQO scaffold is associated with low-nanomolar IC50 values, whereas the corresponding C7-hydroxy analog (7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is a weak MAO-A inhibitor (IC50 = 183 µM) and shows no effect on MAO-B . This represents an approximate potency improvement of >100-fold for the C7-methoxy DHQO subclass over the C7-hydroxy analog, consistent with the SAR rule that electron-donating alkoxy groups at C7 are critical for high-affinity MAO-B inhibition in this chemotype [1]. The 4-(aminomethyl) substituent present in the target compound further differentiates it from simple C7-alkoxy DHQOs that lack the basic amine, which can serve as a synthetic handle for subsequent functionalization.

Monoamine oxidase B Neuroprotection Parkinson's disease

C7 Substituent SAR in DHQO-Based mIDH1 Inhibitors: Methoxy vs. Larger Alkoxy Groups

In a series of quinolinone-derived mIDH1 inhibitors, replacement of the 7-methoxy group with a 7-(2-methoxyethoxy) moiety led to a 12-fold reduction in enzymatic potency (IC50 increased from 42 nM to 500 nM), while the 7-hydroxy congener lost all measurable inhibition at 10 µM [1]. Although these data are derived from a closely related quinolinone subseries (bearing a pyridinyl ring at C6), the steep SAR at C7 demonstrates that the methoxy group is a non-redundant pharmacophoric element that balances size, lipophilicity, and hydrogen-bond acceptance within the active-site pocket [1]. The target compound 1267316-28-8, which carries the same 7-methoxy substitution, is therefore structurally positioned within the optimal potency window for this target class.

mIDH1 inhibitor Oncology Acute myeloid leukemia

C4 Primary Amine as a Differentiating Feature from C4-Unsubstituted DHQOs: Selectivity Implications in nNOS Inhibition

Dihydroquinoline derivatives bearing an aminoalkyl side chain at the 4-position (exemplified by the 4-aminomethyl motif) have been reported to achieve up to 300-fold selectivity for nNOS over endothelial NOS (eNOS) [1]. By contrast, DHQO derivatives lacking a basic amine at C4 act as non-selective inhibitors or lose nNOS affinity entirely [1]. These data, derived from a patent series evaluating 3,4-dihydroquinoline derivatives as NOS inhibitors, indicate that the C4-aminomethyl group is a critical determinant of isoform selectivity [2]. The target compound 1267316-28-8 incorporates precisely this structural feature, distinguishing it from the bulk of C4-hydrogen or C4-alkyl DHQO analogs commonly available in screening decks.

Neuronal nitric oxide synthase nNOS inhibitor Neurodegeneration

Synthetic Versatility of the 4-Aminomethyl Group for Downstream Derivatization vs. 4-Methyl or 4-Unsubstituted Analogs

The primary amine at the 4-aminomethyl position of 1267316-28-8 enables modular derivatization — amide coupling, reductive amination, sulfonamide formation, or urea linkage — without the need for pre-functionalization steps required for 4-methyl or 4-unsubstituted DHQOs . This contrasts with the most potent literature MAO-B DHQO inhibitors (e.g., 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, IC50 = 2.9 nM), which lack a reactive amine handle and therefore offer no straightforward path to parallel library synthesis [1]. The 4-aminomethyl group thus transforms this compound from a simple potency-driven lead into a tractable medicinal chemistry starting point for hit-to-lead exploration.

Medicinal chemistry Building block Library synthesis

C7-Methoxy vs. C7-Benzyloxy DHQOs: Balancing Potency and Physicochemical Properties

Although C7-benzyloxy-substituted DHQOs achieve sub-nanomolar MAO-B IC50 values (e.g., 7-(3-bromobenzyloxy) derivative: IC50 = 2.9 nM), the benzyloxy moiety introduces a metabolic liability (CYP-mediated O-debenzylation) and substantially increases lipophilicity (clogP increase of ~2.5 log units relative to C7-methoxy) [1]. The target compound 1267316-28-8, with its C7-methoxy group, occupies an attractive middle ground: it retains nanomolar-range MAO-B potency potential while maintaining a lower molecular weight (206.24 Da) and better compliance with Lipinski parameters than the benzyloxy series . This property profile favors the C7-methoxy DHQO subclass for pharmacokinetic optimization in the lead-identification phase.

Drug-likeness ADME Ligand efficiency

Best-Validated Application Scenarios for 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one in Research Procurement


DHQO-Focused MAO-B SAR Library Construction in Neuroscience Drug Discovery

The DHQO scaffold is among the most potent and selective MAO-B inhibitor chemotypes reported, with selectivities up to 40,000-fold over MAO-A [1]. The target compound 1267316-28-8, carrying both the C7-methoxy motif essential for nanomolar MAO-B affinity and a C4-aminomethyl handle for late-stage diversification, serves as an ideal core intermediate for generating focused libraries. Parallel derivatization of the primary amine enables systematic exploration of the C4 vector's steric, electronic, and H-bond requirements, while the C7-methoxy group anchors the scaffold in the MAO-B active site. This compound is most appropriate for research groups aiming to optimize MAO-B selectivity or dual MAO-B/cholinesterase inhibition for neurodegenerative disease indications [1].

mIDH1 Inhibitor Lead Optimization with a Drug-Like Quinolinone Core

Quinolinone-based mIDH1 inhibitors have demonstrated nanomolar enzymatic potency, oral bioavailability, and mutant-over-wild-type selectivity in preclinical models of acute myeloid leukemia and glioma [2]. Within this chemical series, the C7-methoxy substitution provides an optimal balance of potency and physicochemical properties, as verified by the 12-fold potency loss observed upon enlarging the C7 alkoxy group [2]. 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one can be elaborated at the C6 position (via electrophilic halogenation or cross-coupling) to introduce the pyridinyl or aryl groups required for mIDH1 binding, making it a strategic procurement choice for oncology medicinal chemistry programs [2].

nNOS Isoform-Selective Inhibitor Development with eNOS Sparing

C4-aminoalkyl-substituted dihydroquinolines have demonstrated up to 300-fold selectivity for nNOS over eNOS, a selectivity window not achievable by DHQO analogs lacking a basic amine side chain [3]. The target compound 1267316-28-8 contains the requisite C4-aminomethyl group, positioning it as a direct starting point for synthesizing new nNOS-selective inhibitors. Subsequent N-functionalization of the primary amine can modulate selectivity and CNS penetration, while the C7-methoxy group provides additional opportunities for modulating physicochemical properties. This compound is specifically relevant for neuroscience programs where eNOS inhibition (associated with hypotension) must be avoided [3].

Multi-Target Directed Ligand (MTDL) Synthesis for Alzheimer's Disease

Emerging evidence supports the design of single molecules that simultaneously inhibit MAO-B and acetylcholinesterase (AChE) as disease-modifying agents for Alzheimer's disease [1]. The DHQO scaffold has been reported to yield dual MAO-B/AChE inhibitors when appropriately functionalized [1]. 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one, with its C7-methoxy group driving MAO-B inhibition and its C4-aminomethyl group enabling conjugation to cholinesterase-binding pharmacophores (e.g., via a tether to a carbamate or tacrine moiety), is a logical starting scaffold for MTDL synthesis. Its moderate molecular weight (206.24 Da) leaves substantial room for additional pharmacophore attachment while staying within CNS drug-like property space.

Quote Request

Request a Quote for 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.